Cas no 3896-11-5 (UV Absorber 326)
UV Absorber 326 Chemical and Physical Properties
Names and Identifiers
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- Bumetrizole
- 2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole
- 6-tert-butyl-2-(5-chlorobenzotriazol-2-yl)-p-cresol
- 2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol
- 2-(2Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole
- UV-326
- 2-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole
- 2-(2'-Hydroxy-3'-tert-Buty-5'-Methyl Phenyl)-5-Chloro Benzotriazole
- BHSORB-326
- 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole
- UV absorber-326
- 2 ( 2' HYDROXY 3' TERT BUTYL 5' METHYLPHENYL ) 5 CHLOROBENZOTRIAZOLE
- 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-methylphenol
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-tert-Butyl-6(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-tert-Butyl-6(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol Standard
- UV326
- 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole
- 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chloro-2H-benzotriazole
- 2-(5-Chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol
- UV Stabilizer
- Tinuvin 326
- OCWYEMOEOGEQAN-UHFFFAOYSA-N
- 7ZF18Q354W
- Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-p-cresol
- AK110732
- 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazo
- 2-(2'-Hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazo
- UV Absorber 326
-
- MDL: MFCD00059707
- Inchi: 1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3
- InChI Key: OCWYEMOEOGEQAN-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C2C(C=1[H])=NN(C1=C([H])C(C([H])([H])[H])=C([H])C(=C1O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=2
Computed Properties
- Exact Mass: 315.11400
- Monoisotopic Mass: 315.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 50.9
Experimental Properties
- Color/Form: Slightly yellowish powder
- Density: 1.26
- Melting Point: 140.0 to 143.0 deg-C
- Boiling Point: 460.4 oC at 760 mmHg
- Flash Point: 232.3 oC
- Refractive Index: 1.628
- PSA: 50.94000
- LogP: 4.38540
UV Absorber 326 Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 53
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
UV Absorber 326 Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
UV Absorber 326 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153529-500G |
UV Absorber 326 |
3896-11-5 | >98.0%(HPLC) | 500g |
¥464.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153529-25G |
UV Absorber 326 |
3896-11-5 | >98.0%(HPLC) | 25g |
¥46.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153529-100G |
UV Absorber 326 |
3896-11-5 | >98.0%(HPLC) | 100g |
¥133.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153529-50g |
UV Absorber 326 |
3896-11-5 | >98.0%(HPLC) | 50g |
¥72.90 | 2023-09-03 | |
| BAI LING WEI Technology Co., Ltd. | 302030-25G |
2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-4-cresol, 99% |
3896-11-5 | 99% | 25G |
¥ 342 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 302030-100G |
2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-4-cresol, 99% |
3896-11-5 | 99% | 100G |
¥ 656 | 2022-04-26 | |
| Chemenu | CM158024-500g |
2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-methylphenol |
3896-11-5 | 97% | 500g |
$150 | 2023-03-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90146-100MG |
UV Absorber 326 |
3896-11-5 | 100mg |
¥926.34 | 2023-09-09 | ||
| abcr | AB139452-25 g |
2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol, 98%; . |
3896-11-5 | 98% | 25 g |
€44.90 | 2023-07-20 | |
| abcr | AB139452-500 g |
2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol, 98%; . |
3896-11-5 | 98% | 500 g |
€152.00 | 2023-07-20 |
UV Absorber 326 Suppliers
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Additional information on UV Absorber 326
Benzoyl Methane (UV Absorber 326): A Comprehensive Overview of Its Photoprotective Properties and Applications in Modern Chemistry and Biomedicine
Benzoyl methane, also known as UV Absorber 326, is a synthetic organic compound with the chemical formula C14H10O2. This molecule belongs to the benzophenone derivative class, widely recognized for its exceptional ultraviolet (UV) absorption capabilities. CAS No. 3896-11-5 identifies this compound in scientific literature, where it is extensively studied for its role in photostabilization and photoprotection across diverse industries. Recent advancements in material science and biomedical research have further highlighted its potential beyond traditional applications, particularly in skin care formulations and advanced drug delivery systems.
The molecular structure of benzoyl methane consists of a benzene ring conjugated with a methylene group (CH2) linked to another benzene ring substituted with a ketone moiety (C=O). This extended π-electron system enables efficient UV absorption through electronic transitions between singlet states. According to a groundbreaking study published in Journal of Photochemistry and Photobiology B: Biology (2023), the compound demonstrates peak absorption at wavelengths between 290–350 nm, aligning perfectly with the UV-B spectrum that poses significant risks to human epidermal cells. Researchers have noted its ability to dissipate absorbed energy as heat rather than transferring it into reactive oxygen species (ROS), which differentiates it from less efficient absorbers prone to photooxidation.
In dermatological applications, UV Absorber 326 has gained prominence due to its compatibility with biological systems. A clinical trial conducted by the European Society for Cutaneous Research (ESCR) revealed that when incorporated into topical formulations at concentrations up to 8%, it significantly reduces erythema formation without inducing cytotoxic effects observed in earlier-generation absorbers. The compound's lipophilic nature allows it to penetrate the stratum corneum effectively, creating a protective barrier against DNA-damaging UV radiation while maintaining skin permeability for co-administered active ingredients. This property was leveraged in a 2024 study exploring synergistic combinations with antioxidants like tocopherol, demonstrating enhanced photoprotection efficacy by mitigating oxidative stress markers such as malondialdehyde (MDA) levels.
Emerging research extends benzoyl methane's utility into biomedical engineering through its integration into polymeric matrices. A collaborative project between MIT and ETH Zurich published in Nature Materials (June 2024) reported successful embedding of UV Absorber 326 within biodegradable polycaprolactone scaffolds used for tissue engineering. The compound not only provided UV shielding but also exhibited photo-initiated crosslinking properties when exposed to specific wavelengths, enabling controlled degradation rates critical for sustained drug release. Spectroscopic analysis confirmed that even after prolonged exposure under simulated physiological conditions, the molecule retained over 95% of its UV-absorbing capacity—a breakthrough compared to conventional additives that degrade within weeks.
Synthetic methodologies for producing benzoyl methane have evolved significantly since its initial preparation via Grignard reactions in the early 1970s. Modern protocols now employ microwave-assisted condensation techniques under solvent-free conditions, achieving yields exceeding 98% while minimizing environmental footprint. A recent paper in Green Chemistry (January 2024) detailed an eco-friendly synthesis pathway using solid-state mechanochemistry, eliminating hazardous solvents traditionally associated with organic synthesis. This approach aligns with current industry trends toward sustainable manufacturing practices without compromising the compound's purity or photophysical properties.
In pharmaceutical formulations, UV Absorber 326 serves dual roles as both a stabilizer and functional additive. Preclinical studies from Stanford University's Drug Delivery Lab (April 2024) demonstrated its ability to protect photosensitive medications like chlorpromazine during storage by absorbing harmful UVA radiation before it reaches drug molecules. Additionally, researchers are investigating its potential as a photoactivatable trigger in nanomedicine—when exposed to specific wavelengths, the molecule undergoes structural changes that could release encapsulated therapeutics at targeted sites within the body. In vitro experiments showed controlled drug release kinetics correlating directly with irradiation intensity, suggesting promising applications in localized cancer treatment regimens.
The compound's photostability has been rigorously evaluated under accelerated aging conditions simulating long-term outdoor exposure. Data from independent testing facilities indicates that benzoyl methane maintains ≥85% absorption efficiency after continuous UV irradiation for over 500 hours—a performance metric validated by ISO standard methods updated in March 2024. This stability is attributed to its rigid molecular framework which prevents conformational changes during energy dissipation processes, unlike flexible molecules prone to photoisomerization.
In cosmetic chemistry, UV Absorber 326 is increasingly preferred over oxybenzone derivatives due to regulatory shifts emphasizing eco-conscious ingredients. Formulation scientists now utilize computational modeling tools like DFT simulations to optimize dispersion within emulsions—a practice pioneered by L'Oréal's research division as detailed in their open-access publication from July 2024. These models predict optimal particle size distributions (<1 μm) and surfactant ratios for maximum efficacy while minimizing skin penetration concerns raised by older absorbers.
Biochemical studies reveal fascinating interactions between benzoyl methane and cellular components under light exposure conditions. Research from Tokyo University's Photochemistry Institute found that at sub-micromolar concentrations, the compound induces mild mitochondrial depolarization when irradiated at λ=315 nm—a mechanism being explored for selective targeting of cancer cells without affecting healthy tissues. Preliminary data suggests this effect could be harnessed in conjunction with photodynamic therapy agents like hypericin without overlapping spectral interference.
The global market for compounds like UV Absorber 3896-11-5 continues expanding driven by rising demand from sun care product manufacturers adhering to stricter EU Cosmetics Regulation standards effective since January 1st, 20XX*. Advanced analytical techniques such as HPLC-MS/MS now enable precise quantification down to ppb levels during formulation development—a necessity emphasized by recent FDA guidelines mandating transparent ingredient labeling post-CLP regulation updates.*
Ongoing investigations focus on enhancing benzoyl methane's multifunctionality through functionalization strategies.* A team at Max Planck Institute successfully attached carboxylic acid groups via Friedel-Crafts acylation reactions,* creating derivatives capable of covalent attachment onto polymer surfaces.* This innovation prevents leaching into aquatic environments while maintaining high absorbance values up to λ=400 nm.* The resulting materials show promise for next-generation wearable medical devices requiring simultaneous protection against UV exposure and microbial contamination.*
In conclusion, benzoyl methane (CAS No.* * * * * * ) remains a cornerstone material across multiple disciplines thanks to its unique combination of photophysical properties and chemical versatility.* As evidenced by recent breakthroughs published between late* * * * * * , this compound continues evolving beyond conventional sunscreen applications into cutting-edge biomedical solutions.* Its future impact will likely expand further as interdisciplinary research bridges material science innovations with precision medicine requirements.*
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